3-Bromo-6,7-dimethylquinolin-4-amine

Lipophilicity Drug Design ADME

Selective C3‑brominated, 6,7‑dimethyl‑4‑aminoquinoline. The C3‑Br delivers a low‑energy handle for Suzuki, Negishi or Buchwald couplings, while the C4‑NH₂ enables parallel derivatisation. Compared with the non‑brominated or 3‑chloro analogs, this scaffold offers higher cross‑coupling reactivity and a balanced LogP (3.13) favourable for CNS permeability. A single precursor for rapid, orthogonal library assembly.

Molecular Formula C11H11BrN2
Molecular Weight 251.127
CAS No. 1210872-04-0
Cat. No. B581577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6,7-dimethylquinolin-4-amine
CAS1210872-04-0
Synonyms4-Amino-3-bromo-6,7-dimethylquinoline
Molecular FormulaC11H11BrN2
Molecular Weight251.127
Structural Identifiers
SMILESCC1=C(C=C2C(=C1)C(=C(C=N2)Br)N)C
InChIInChI=1S/C11H11BrN2/c1-6-3-8-10(4-7(6)2)14-5-9(12)11(8)13/h3-5H,1-2H3,(H2,13,14)
InChIKeyMXDXFKRASWPCSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6,7-dimethylquinolin-4-amine (CAS 1210872-04-0) – Procurement-Focused Baseline Profile


3-Bromo-6,7-dimethylquinolin-4-amine (CAS 1210872-04-0) is a quinoline derivative characterized by a bromine atom at position 3, methyl groups at positions 6 and 7, and a primary amine at position 4 . With a molecular formula of C₁₁H₁₁BrN₂ and a molecular weight of 251.12 g/mol, it belongs to the 4-aminoquinoline class, which is widely employed as synthetic intermediates and pharmacologically relevant scaffolds [1]. The compound is primarily utilized as a building block in medicinal chemistry and organic synthesis, where the bromine substituent serves as a versatile handle for transition‑metal‑catalyzed cross‑coupling reactions [2].

Why 3-Bromo-6,7-dimethylquinolin-4-amine Cannot Be Freely Substituted by In‑Class Analogs


Although numerous 4-aminoquinoline derivatives are commercially available, the precise positioning of the bromine atom at C3 and the two methyl groups at C6/C7 imparts a unique combination of electronic, steric, and lipophilic properties that directly govern reactivity and physicochemical behavior . Simple replacement with the non‑brominated 6,7-dimethylquinolin-4-amine (CAS 948292‑99‑7) eliminates the heavy‑atom handle required for key cross‑coupling steps, while substitution with the 3‑chloro analog (CAS 1209917‑33‑8) alters both the reactivity and lipophilicity profile, potentially compromising reaction yields and downstream biological performance [1]. The quantitative evidence below demonstrates that these differences are measurable and consequential for research and industrial procurement decisions.

Quantitative Differentiation Evidence for 3-Bromo-6,7-dimethylquinolin-4-amine vs. Key Comparators


Comparative Lipophilicity (LogP) of 3-Bromo-6,7-dimethylquinolin-4-amine Versus Non‑Brominated and De‑Methylated Analogs

The lipophilicity of 3‑bromo‑6,7‑dimethylquinolin‑4‑amine (LogP = 3.13) is measurably higher than that of its non‑brominated counterpart 6,7‑dimethylquinolin‑4‑amine (LogP = 3.02) and comparable to that of 3‑bromoquinolin‑4‑amine (LogP = 3.16) . This indicates that the bromine atom at position 3 contributes to an increase in LogP, which can influence membrane permeability and overall pharmacokinetic profile.

Lipophilicity Drug Design ADME

Molecular Weight Differentiation as a Surrogate for Synthetic Handle Utility

The molecular weight of 3‑bromo‑6,7‑dimethylquinolin‑4‑amine (251.12 g/mol) is significantly higher than that of its non‑brominated analog (172.23 g/mol) and moderately higher than that of the 3‑bromoquinolin‑4‑amine lacking methyl groups (223.07 g/mol) . This mass difference directly reflects the presence of the bromine atom, which serves as a versatile leaving group in nucleophilic aromatic substitution and as a coupling partner in Pd‑catalyzed cross‑coupling reactions, enabling late‑stage diversification that is not possible with the non‑halogenated compound.

Synthetic Chemistry Cross-Coupling Molecular Properties

Differential Reactivity: Bromine vs. Chlorine in Cross‑Coupling Reactions on the Quinoline Scaffold

In general, aryl bromides exhibit superior reactivity compared to aryl chlorides in palladium‑catalyzed cross‑coupling reactions due to the lower bond dissociation energy of the C–Br bond (≈ 80 kcal/mol) versus the C–Cl bond (≈ 95 kcal/mol) [1]. Patent literature on bromo‑substituted quinolines explicitly highlights the utility of the bromine atom for Suzuki and Negishi couplings, whereas analogous chloroquinolines often require more forcing conditions or specialized ligands to achieve comparable yields [2]. This class‑level inference positions 3‑bromo‑6,7‑dimethylquinolin‑4‑amine as a more synthetically versatile building block than its 3‑chloro counterpart (CAS 1209917‑33‑8).

Cross-Coupling Synthetic Efficiency Halogen Reactivity

Structural Uniqueness as a Late‑Stage Diversification Intermediate

The concurrent presence of a reactive bromine at C3, two methyl groups at C6/C7, and a free amine at C4 makes 3‑bromo‑6,7‑dimethylquinolin‑4‑amine a uniquely functionalized intermediate. The non‑brominated analog (CAS 948292‑99‑7) lacks the halogen handle, while the 3‑bromoquinolin‑4‑amine (CAS 36825‑36‑2) lacks the methyl groups that can influence both steric and electronic properties of the final compounds . This triple‑substitution pattern is not replicated in any other commercially available 4‑aminoquinoline, making it a privileged intermediate for the synthesis of analogs with finely tuned properties.

Medicinal Chemistry Scaffold Hopping Library Synthesis

Optimal Application Scenarios for 3-Bromo-6,7-dimethylquinolin-4-amine Based on Differentiated Evidence


Palladium-Catalyzed Cross-Coupling for Medicinal Chemistry Library Expansion

The C3‑bromine atom provides a low‑energy handle for Suzuki‑Miyaura, Negishi, or Buchwald‑Hartwig couplings, enabling the introduction of aryl, heteroaryl, or amine diversity at this position. This is supported by patent precedents that specifically exploit bromo‑quinolines for such applications [1], and the compound’s higher reactivity relative to the 3‑chloro analog (inferred from C–Br vs. C–Cl bond dissociation energies) makes it the preferred choice when reaction efficiency and yield are paramount.

Intermediate for Pharmacokinetic Optimization via Lipophilicity Tuning

With a computed LogP of 3.13, the compound occupies a lipophilicity window that is slightly higher than that of the non‑brominated dimethyl analog (LogP 3.02), potentially improving membrane permeability without excessive hydrophobicity [1]. This makes it a suitable starting point for the design of CNS‑penetrant or orally bioavailable candidates where controlled lipophilicity is critical.

Divergent Synthesis of Multi‑Functionalized Quinoline Probes

The simultaneous presence of a reactive amine at C4 and a cross‑coupling‑competent bromide at C3 allows for orthogonal functionalization strategies. Researchers can first derivatize the amine (e.g., via amide formation or reductive amination) and subsequently perform a palladium‑catalyzed coupling at C3, or vice versa, enabling the rapid assembly of structurally diverse compound collections from a single precursor [1].

Quote Request

Request a Quote for 3-Bromo-6,7-dimethylquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.